(±)-Jasmonic acid-d5 chemical properties and stability
(±)-Jasmonic acid-d5 chemical properties and stability
An In-depth Technical Guide on (±)-Jasmonic acid-d5: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Jasmonic acid-d5 is the deuterium-labeled form of (±)-Jasmonic acid, a plant hormone pivotal in regulating growth, development, and responses to stress.[1][2][3] Due to its structural similarity to endogenous jasmonic acid, the deuterated analog serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry techniques.[4][5][6] This guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of (±)-Jasmonic acid-d5, with a focus on its role in analytical chemistry and its connection to the broader jasmonate signaling pathway.
Chemical Properties
The fundamental chemical and physical properties of (±)-Jasmonic acid-d5 are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[4][5] |
| CAS Number | 2750534-78-0[4][5], 1821807-88-8[1][7] |
| Molecular Formula | C₁₂H₁₃D₅O₃[4][5] |
| Formula Weight | 215.3[4][5] |
| Purity | ≥99% deuterated forms (d₁-d₅)[4][5] |
| Appearance | Colorless to Pale Yellow Oil / Liquid[1][7] |
| Formulation | Commonly supplied as a solution in methyl acetate or as a neat oil.[4][5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4][5][7] |
Stability and Storage
Proper storage is critical to maintain the integrity and shelf-life of (±)-Jasmonic acid-d5. The following table outlines the recommended conditions for storage and handling.
| Condition | Recommendation |
| Storage Temperature | -20°C is the standard recommended storage temperature.[1][4][5] |
| Long-term Stability | Stable for at least 2 years when stored at -20°C as supplied.[4] A powder form may be stable for 3 years at -20°C.[1] |
| Solution Stability | Once in solvent, stability is reduced. For example, 6 months at -80°C and 1 month at -20°C.[1][8] |
| Shipping Conditions | Typically shipped at room temperature for domestic transit, though this may vary.[4] |
| Special Handling | The compound is light-sensitive and should be protected from light during storage and handling.[1][7] It is considered chemically stable, and hazardous polymerization will not occur.[9] |
Experimental Protocols and Applications
The primary application of (±)-Jasmonic acid-d5 is as an internal standard for the precise quantification of endogenous jasmonic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]
Principle of Use as an Internal Standard
The use of a stable isotope-labeled internal standard is a robust analytical technique. Deuterated standards like (±)-Jasmonic acid-d5 are ideal because they share nearly identical physicochemical properties with their endogenous, non-labeled counterparts.[6] They co-elute during chromatography but are distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of analyte loss during sample extraction and purification, as well as variations in instrument response (matrix effects), leading to highly accurate and precise quantification.[6]
General Experimental Workflow: LC-MS/MS Quantification
A typical workflow for the quantification of jasmonic acid using (±)-Jasmonic acid-d5 involves the following steps:
-
Sample Preparation : A known amount of (±)-Jasmonic acid-d5 is spiked into the biological sample (e.g., plant tissue homogenate) at the very beginning of the extraction process.
-
Extraction : Phytohormones, including jasmonic acid and the internal standard, are extracted from the matrix, often using a solvent like methanol or an ethyl acetate partition.
-
Purification : The extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances and enrich the analytes of interest.[10]
-
LC Separation : The purified extract is injected into an LC system, typically a reverse-phase column, to separate jasmonic acid from other metabolites.
-
MS/MS Detection : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).[6] Specific precursor-to-product ion transitions for both endogenous jasmonic acid (e.g., m/z 209 → 59) and (±)-Jasmonic acid-d5 are monitored.[10] The transitions for the deuterated standard will be higher by 5 mass units.
-
Quantification : The peak area ratio of the endogenous analyte to the internal standard is calculated and compared to a calibration curve to determine the absolute concentration of jasmonic acid in the original sample.
Caption: Experimental workflow for jasmonic acid quantification.
Role in Biological Systems: The Jasmonate Signaling Pathway
While (±)-Jasmonic acid-d5 is a synthetic tool, its utility is derived from the crucial biological role of jasmonic acid. Jasmonates are key signaling molecules in plants, mediating defense against insects and pathogens and regulating various developmental processes.[3][11][12][13] Understanding this pathway is essential for researchers studying plant physiology and stress responses.
The biosynthesis of jasmonic acid begins with α-linolenic acid released from chloroplast membranes.[11][14] A series of enzymatic reactions involving Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC) converts it to an intermediate, 12-oxo-phytodienoic acid (OPDA).[11][15] OPDA is then transported to the peroxisome, where it is reduced and undergoes β-oxidation to yield jasmonic acid (JA).[11]
For signaling, JA is typically conjugated to the amino acid isoleucine to form the biologically active hormone, jasmonoyl-isoleucine (JA-Ile).[16] JA-Ile acts as a molecular "glue" between the F-box protein COI1 (the receptor) and JAZ (Jasmonate-ZIM Domain) repressor proteins.[14][16] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12] The removal of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes that execute the defense or developmental program.[12][14]
Caption: Simplified jasmonic acid biosynthesis and signaling pathway.
References
- 1. Jasmonic acid-d5 I CAS#: 1821807-88-8 I plant growth regulator I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. (±)-Jasmonic Acid-d5 | CAS 2750534-78-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Jasmonic Acid-d5 (Mixture of Diastereomers, (-)-trans major) CAS#: 1821807-88-8 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
